3-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H17ClN4O3S3 and its molecular weight is 444.97. The purity is usually 95%.
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Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of novel compounds is crucial for understanding their behavior in the human body, including how they are absorbed, distributed, metabolized, and excreted. Studies such as those on the metabolism and disposition of various drugs in humans provide insights into the potential applications and safety profiles of new chemical entities. For example, the study on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" (Renzulli et al., 2011) highlights the importance of understanding how drugs are processed by the body to ensure their effectiveness and minimize adverse effects Renzulli et al., 2011.
Therapeutic Applications
Research into the therapeutic applications of chemical compounds is driven by the need to discover and develop new treatments for various diseases. Studies on novel inhibitors, such as "5-Hydroxytryptamine1A receptor occupancy by novel full antagonist 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide: a[11C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride," demonstrate the potential for compounds to be used in the treatment of conditions such as anxiety and mood disorders (Rabiner et al., 2002) Rabiner et al., 2002.
Properties
IUPAC Name |
3-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S3/c17-12-3-4-15(26-12)27(23,24)20-7-5-11(6-8-20)10-13-18-19-16(22)21(13)14-2-1-9-25-14/h1-4,9,11H,5-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKUKJVSGMNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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